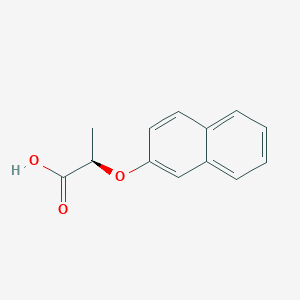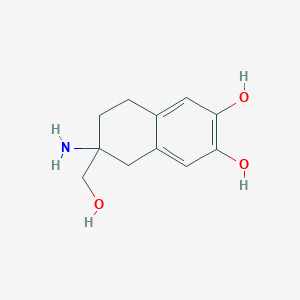
4-(Trifluoromethyl)-5,6-dihydro-1,6-naphthyridin-7(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 7(8H)-oxo-4-(trifluorométhyl)-5,6-dihydro-1,6-naphtyridine est un composé qui présente un groupe trifluorométhyle lié à un noyau naphtyridine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 7(8H)-oxo-4-(trifluorométhyl)-5,6-dihydro-1,6-naphtyridine implique généralement l'introduction du groupe trifluorométhyle dans le noyau naphtyridine. Une méthode courante est la cycloadditon catalysée au cuivre du 2-bromo-3,3,3-trifluoropropène avec divers dérivés de N-arylsydnone dans des conditions douces. Les conditions réactionnelles optimisées comprennent l'utilisation de triflate de cuivre(II) (Cu(OTf)2) et de 1,10-phénanthroline (phén) dans l'acétonitrile (CH3CN) à 35°C .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas largement documentées. L'approche générale impliquerait la mise à l'échelle des méthodes de synthèse en laboratoire, l'optimisation des conditions réactionnelles pour obtenir des rendements plus élevés et la garantie que le processus est rentable et respectueux de l'environnement.
Analyse Des Réactions Chimiques
Types de réactions
La 7(8H)-oxo-4-(trifluorométhyl)-5,6-dihydro-1,6-naphtyridine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels au sein du composé.
Substitution : Le groupe trifluorométhyle peut être substitué par d'autres groupes fonctionnels à l'aide de réactifs appropriés.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des réactifs tels que le trifluorométhyltriméthylsilane (TMSCF3) et l'iodure de trifluorométhyle (CF3I) sont utilisés pour les réactions de substitution.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans le composé.
4. Applications de la recherche scientifique
La 7(8H)-oxo-4-(trifluorométhyl)-5,6-dihydro-1,6-naphtyridine a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme bloc de construction dans la synthèse de composés fluorés plus complexes.
Biologie : Les propriétés uniques du composé le rendent utile dans l'étude des processus et des interactions biologiques.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux présentant des propriétés améliorées, telles qu'une stabilité et une réactivité accrues.
5. Mécanisme d'action
Le mécanisme d'action de la 7(8H)-oxo-4-(trifluorométhyl)-5,6-dihydro-1,6-naphtyridine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe trifluorométhyle joue un rôle crucial dans l'amélioration de la réactivité et de la stabilité du composé. Le composé peut interagir avec des enzymes, des récepteurs et d'autres molécules biologiques, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
4-(Trifluoromethyl)-5,6-dihydro-1,6-naphthyridin-7(8H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-(Trifluoromethyl)-5,6-dihydro-1,6-naphthyridin-7(8H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability. The compound can interact with enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- Trifluorométhane (CF3H)
- 1,1,1-Trifluoroéthane (CF3CH3)
- Hexafluoroacétone (CF3COCF3)
Unicité
La 7(8H)-oxo-4-(trifluorométhyl)-5,6-dihydro-1,6-naphtyridine est unique en raison de son noyau naphtyridine combiné à un groupe trifluorométhyle. Cette combinaison confère des propriétés chimiques et physiques distinctes, ce qui la rend précieuse pour diverses applications. La présence du groupe trifluorométhyle améliore la stabilité, la réactivité et la capacité du composé à interagir avec des cibles biologiques, le distinguant des autres composés similaires.
Propriétés
Formule moléculaire |
C9H7F3N2O |
|---|---|
Poids moléculaire |
216.16 g/mol |
Nom IUPAC |
4-(trifluoromethyl)-6,8-dihydro-5H-1,6-naphthyridin-7-one |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)6-1-2-13-7-3-8(15)14-4-5(6)7/h1-2H,3-4H2,(H,14,15) |
Clé InChI |
QGISETFGFHPZJD-UHFFFAOYSA-N |
SMILES canonique |
C1C2=NC=CC(=C2CNC1=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-Ethyl-6-vinylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11891974.png)
![5-Ethyl-4-hydrazono-6-methyl-1,4-dihydrothieno[2,3-d]pyrimidine](/img/structure/B11891984.png)


![7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11892000.png)
![2H-Benzo[H]chromene-3-carbaldehyde](/img/structure/B11892011.png)

